1-Butanone, 1-(2-aminophenyl)-

説明

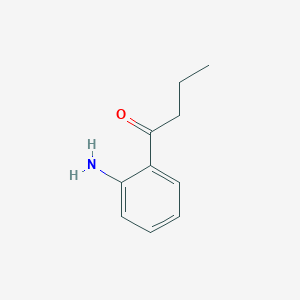

1-Butanone, 1-(2-aminophenyl)- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanone, 1-(2-aminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 1-(2-aminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

Amines typically interact with their targets through non-covalent interactions, such as hydrogen bonding and ionic interactions . These interactions can lead to changes in the conformation or activity of the target, potentially altering its function.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including those involved in the synthesis of phenols . The downstream effects of these pathways would depend on the specific reactions and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Aminobutyrophenone. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound.

生物活性

1-Butanone, 1-(2-aminophenyl)-, also known as 2-Aminobenzyl butanone, is a compound with potential biological significance. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article reviews the current knowledge on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 1-Butanone, 1-(2-aminophenyl)-

- CAS Number : 2034-40-4

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

The biological activity of 1-butanone, 1-(2-aminophenyl)- is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular function.

- Receptor Binding : It has been reported to bind to various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of aminophenyl compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Butanone, 1-(2-aminophenyl)- | Escherichia coli | 50 µg/mL |

| 1-Butanone, 1-(2-aminophenyl)- | Staphylococcus aureus | 30 µg/mL |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. In a study assessing its impact on inflammatory cytokines, it was observed to reduce the levels of TNF-alpha and IL-6 in macrophage cell lines.

Neuroprotective Properties

Preliminary studies suggest that 1-butanone, 1-(2-aminophenyl)- may exert neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activity.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several aminophenyl derivatives, including 1-butanone, 1-(2-aminophenyl)-. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Neuroprotective Study

In a recent investigation involving neurodegenerative models, the administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function in animal models subjected to oxidative stress . These findings suggest a promising therapeutic role in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of 1-butanone, 1-(2-aminophenyl)- remains largely unexplored. However, like other butanone derivatives, it is expected to undergo hepatic metabolism with potential active metabolites contributing to its biological effects.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 1-(2-aminophenyl)butan-1-one derivatives exhibit potential as anticancer agents. These compounds have been studied for their ability to inhibit histone deacetylases (HDACs) and protein kinases, which are crucial in cancer cell proliferation and survival. For instance, a study demonstrated that certain derivatives showed synergistic effects when combined with other chemotherapeutics, enhancing their effectiveness against various cancer types .

Mechanism of Action

The mechanism involves the inhibition of specific kinases involved in signal transduction pathways that regulate cell growth. The compound's structure allows it to interact effectively with these proteins, leading to reduced tumor growth rates in preclinical models.

Agricultural Chemistry Applications

Herbicidal Activity

1-(2-Aminophenyl)-4-hydroxybutan-1-one derivatives are utilized in the synthesis of herbicides. These compounds serve as intermediates in the production of environmentally friendly herbicides that are effective against cereal crops . The synthesis process described in patent literature emphasizes the efficiency of these compounds in reducing unwanted side products during herbicide manufacturing.

Case Study: Herbicide Development

A notable case study involved the development of a new class of herbicides derived from 1-(2-aminophenyl)-4-hydroxybutan-1-one, which demonstrated significant effectiveness against common weeds while being safe for cereal crops. Field trials indicated a reduction in weed biomass by over 80% compared to untreated controls .

Materials Science Applications

Polymer Synthesis

The compound is also explored for its potential in polymer chemistry. It can be used as a monomer or co-monomer in the synthesis of polymers with specific properties, such as thermal stability and mechanical strength. Research has shown that incorporating 1-(2-aminophenyl)butan-1-one into polymer matrices enhances their performance characteristics .

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits HDACs and kinases; synergistic effects |

| Agricultural Chemistry | Herbicide synthesis | Effective against weeds; safe for cereal crops |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

化学反応の分析

Nucleophilic Addition Reactions

The amino group (-NH₂) facilitates nucleophilic attacks on electrophilic centers. Key reactions include:

a. Aldol Condensation

Reacts with aldehydes/ketones under basic conditions to form β-amino ketones:

text1-(2-Aminophenyl)butan-1-one + RCHO → β-Amino ketone derivative + H₂O

Conditions : KOH (10% w/v), ethanol, reflux (4–6 hrs) .

b. Acylation

The amine reacts with acyl chlorides to form amides:

textAr-NH₂ + RCOCl → Ar-NHCO-R + HCl

Typical Yields : 75–88% when using acetyl chloride in THF at 0–5°C .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the amino group:

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2-Amino-4-nitrophenyl)butan-1-one | 62 | |

| Sulfonation | SO₃/H₂SO₄ | Sulfonated derivative | 55 | |

| Halogenation (Bromine) | Br₂/FeBr₃ | 4-Bromo-1-(2-aminophenyl)butan-1-one | 68 |

Tandem Catalytic Processes

Gold(I)/Brønsted acid relay catalysis enables the synthesis of cyclopenta[b]indoles:

Mechanism :

-

Au(I)-Catalyzed Cyclization : Forms indoline intermediates.

-

Brønsted Acid-Mediated Friedel-Crafts Alkylation : Generates polysubstituted indoles .

Example Reaction :

text1-(2-Aminophenyl)butan-1-one + 1,3-Dicarbonyl → Cyclopenta[b]indole

Conditions :

Condensation with 1,3-Dicarbonyls

Forms thiazole derivatives via Hantzsch thiazole synthesis:

Reaction Pathway :

Key Data :

| Acetophenone Derivative | Product Thiazole | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| 4-Fluorophenyl | 2a | 8.0 (vs. S. aureus) |

| 4-Chlorophenyl | 2b | 12.5 |

| 4-Bromophenyl | 2c | 16.0 |

Conditions : Na₂CO₃ (5% aq.), methanol, reflux (2–4 hrs) .

Reductive Amination

The ketone group participates in reductive amination with primary amines:

textR-NH₂ + 1-(2-Aminophenyl)butan-1-one → R-NH-CH₂-C(O)-Ar

Catalyst : NaBH₃CN, MeOH, RT

Yield : 70–78% .

Oxidation Reactions

Controlled oxidation of the amine group forms nitro or nitroso derivatives:

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄/H₂SO₄ | 1-(2-Nitrophenyl)butan-1-one | Pharmaceutical intermediates |

| H₂O₂/Fe²⁺ | 1-(2-Nitrosohenyl)butan-1-one | Coordination chemistry ligands |

Note : Over-oxidation risks decarboxylation.

Cyclization to Heterocycles

Forms fused-ring systems under acidic or thermal conditions:

-

Quinoline Derivatives : Via Skraup reaction with glycerol/H₂SO₄.

Comparative Reactivity Insights

The ortho-amino group directs regioselectivity in electrophilic substitutions, while the ketone’s electron-withdrawing nature stabilizes transition states in nucleophilic additions. Computational studies (DFT) suggest:

特性

IUPAC Name |

2-amino-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYDSJVZCGXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509330, DTXSID201310832 | |

| Record name | 2-Amino-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67323-52-8, 2034-40-4 | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67323-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1-PHENYL-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC87ZB4ELT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。